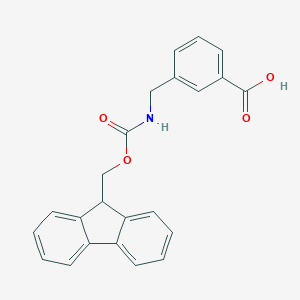

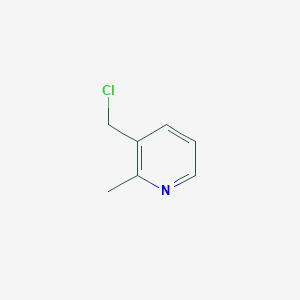

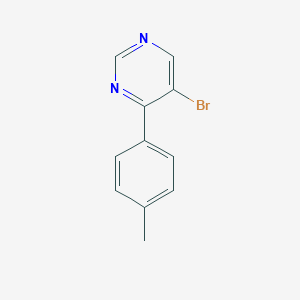

![molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8](/img/structure/B116429.png)

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 . It has a molecular weight of 265.03 g/mol . The compound is a white solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6 (8 (10,11)12)4-14 (7)3-5/h1-4H . The Canonical SMILES is C1=CC2=NC (=CN2C=C1Br)C (F) (F)F . Physical And Chemical Properties Analysis

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 265.03 g/mol . It has a topological polar surface area of 17.3 Ų . The compound is a white solid at room temperature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Inhibitory Performance on Mild Steel : A study by Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives, closely related to 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, for their inhibitory performance against mild steel corrosion. The derivatives demonstrated high inhibition performance, acting as mixed-type inhibitors.

Synthetic Chemistry and Methodology

- Ultrasound-Promoted and Base-Mediated Bromination : Gui et al. (2020) Gui et al. (2020) developed an efficient protocol for the synthesis of C3-brominated imidazo[1,2-a]pyridines, demonstrating the potential for innovative synthetic methodologies.

- Synthesis of Trifluoromethyl Derivatives : Research by Abignente et al. (1986) focused on synthesizing a series of heterocyclic compounds with a trifluoromethyl moiety, similar to the compound , highlighting the versatility of these compounds in chemical synthesis.

Therapeutic and Biological Applications

- Imidazo[1,2-a]pyridine as Therapeutic Agents : A review by Deep et al. (2016) highlighted the broad range of applications in medicinal chemistry of imidazo[1,2-a]pyridine, a core structure related to the compound , including antimicrobial, antiviral, and anticancer activities.

- Anticancer and Antimicrobial Activity : A study by Shelke et al. (2017) on derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine showed significant anticancer and antimicrobial activity, indicating the potential biological applications of these compounds.

Synthesis and Chemical Properties

- Microwave-Assisted One-Pot Cyclization/Suzuki Coupling : Koubachi et al. (2007) Koubachi et al. (2007) developed a method for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives, highlighting the chemical versatility and reactivity of these compounds.

Eigenschaften

IUPAC Name |

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNCRDVYCJEJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601591 | |

| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

150780-40-8 | |

| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

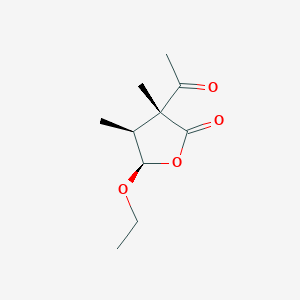

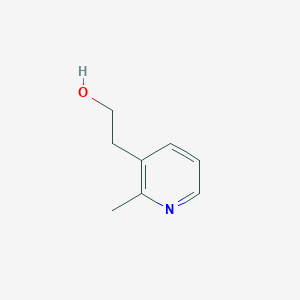

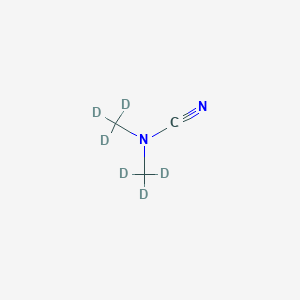

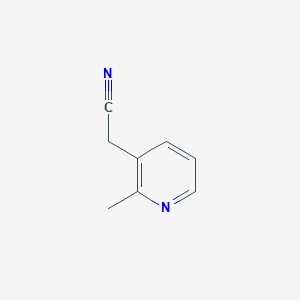

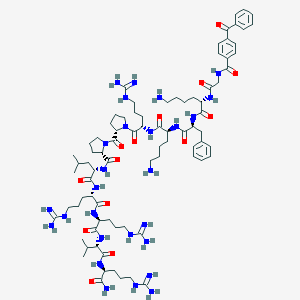

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)